cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
Description
Cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a synthetic compound featuring a benzimidazole core linked to a piperazine moiety via a methyl group, with a cyclopentyl carbonyl substituent on the piperazine ring. The 5-methoxy group on the benzimidazole distinguishes it from other analogs.
Properties
IUPAC Name |
cyclopentyl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-15-6-7-16-17(12-15)21-18(20-16)13-22-8-10-23(11-9-22)19(24)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGQVPWJDVVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Methoxy Substitution:
Piperazine Ring Formation: The piperazine ring can be constructed by reacting ethylenediamine with a dihaloalkane under basic conditions.
Coupling Reactions: The final step involves coupling the methoxy-substituted benzimidazole with the piperazine derivative and cyclopentanone under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids.
Reduction: Formation of benzimidazole alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Mechanism of Action
The mechanism of action of cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Antifungal Activity : Compounds with electron-withdrawing groups (e.g., 11j: 5-chloro) exhibit moderate antifungal activity, while bulkier substituents (e.g., 11i: phenyl) enhance potency, suggesting steric and electronic factors influence target engagement .
- Receptor Binding : The 5-methoxy group in ’s compound enables dual targeting of estrogen receptor ligand and coactivator binding sites, implying that the target compound’s methoxy group may confer similar modularity .
- Solubility and Stability : ASP-4132 tosylate’s trifluoromethyl benzyl group enhances solubility (>100 mg/mL in DMSO), whereas cyclopentyl groups (target compound) may reduce solubility but improve lipophilicity and membrane permeability .
Research Implications and Gaps
- Activity Prediction : The target compound’s 5-methoxy group may enhance receptor binding (as in ), but its cyclopentyl group could limit solubility compared to phenyl or trifluoromethyl analogs .
- Unanswered Questions: No direct data exist on the target compound’s pharmacokinetics, toxicity, or specific biological targets. Future studies should prioritize synthesis and in vitro screening against fungal, cancer, or hormone receptor models.
Q & A
Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]imidazole core via condensation of 4-methoxy-1,2-diaminobenzene with a carbonyl source under acidic conditions .
- Step 2 : Alkylation of the piperazine moiety using a cyclopentyl carbonyl group, often via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm intermediate structures .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Essential for verifying aromatic protons (e.g., 5-methoxybenzo[d]imidazole signals at δ 7.2–8.0 ppm) and piperazine/cyclopentyl group integration .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (0–80°C) to avoid side reactions .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aromatic fragments or DMAP for acylations .
- Workflow Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry in real time .
- Yield Optimization : Sequential recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for final purification .
Advanced: How should researchers resolve discrepancies in NMR data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., distinguishing benzo[d]imidazole protons from piperazine CH₂ groups) .
- Variable-Temperature NMR : Mitigates signal broadening caused by conformational exchange in the piperazine ring .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
Advanced: What computational approaches predict the compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., histamine H1/H4 receptors, given structural analogs in ).
- Pharmacophore Modeling : Identify critical motifs (e.g., benzo[d]imidazole’s planar aromatic system) for target binding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to prioritize in vitro assays .
Advanced: How to design pharmacological assays based on structural analogs?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1 receptors) to measure IC₅₀ values, referencing analogs in .
- Cellular Activity Tests : Screen for cAMP modulation (HTRF assays) or calcium flux (FLIPR) in HEK-293 cells expressing target GPCRs .
- SAR Studies : Synthesize derivatives with modified cyclopentyl or methoxy groups to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
